molecular formula C20H14N2O4 B5773969 2-(2-ethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(2-ethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B5773969
M. Wt: 346.3 g/mol
InChI Key: VKHRLGJCNAWWOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-ethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione, commonly known as NBD, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. NBD belongs to the class of isoquinoline derivatives and has been extensively studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of NBD is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. NBD has been shown to bind to DNA and disrupt the replication process, leading to cell death. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
NBD has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and viruses, making it a potential candidate for cancer and antiviral therapy. NBD has also been shown to have antibacterial properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

The advantages of using NBD in lab experiments include its unique properties, including its ability to inhibit DNA synthesis and induce apoptosis in cancer cells. NBD is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. The limitations of using NBD in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several potential future directions for the study of NBD. One potential application is the development of NBD-based fluorescent probes for detecting DNA and RNA. Another potential application is the use of NBD as a potential cancer therapy. Further studies are needed to fully understand the mechanism of action of NBD and its potential applications in scientific research. Additionally, the development of new synthesis methods and purification techniques could lead to the production of NBD in larger quantities, making it more accessible to researchers.

Synthesis Methods

NBD can be synthesized using a variety of methods, including the Pictet-Spengler reaction, Suzuki coupling, and Friedel-Crafts reaction. The most commonly used method for synthesizing NBD is the Pictet-Spengler reaction, which involves the condensation of 2-nitrobenzaldehyde and 2-ethylphenylamine in the presence of a Lewis acid catalyst. The resulting product is then subjected to a series of purification steps to obtain pure NBD.

Scientific Research Applications

NBD has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. NBD has also been studied for its potential use as a fluorescent probe for detecting DNA and RNA.

properties

IUPAC Name

2-(2-ethylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4/c1-2-12-6-3-4-9-16(12)21-19(23)14-8-5-7-13-17(22(25)26)11-10-15(18(13)14)20(21)24/h3-11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHRLGJCNAWWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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